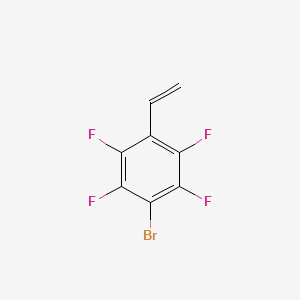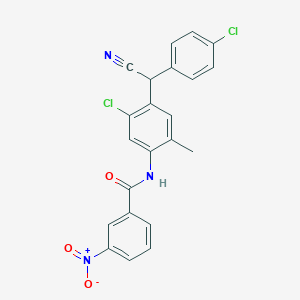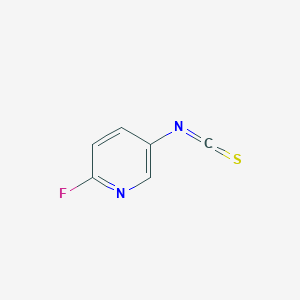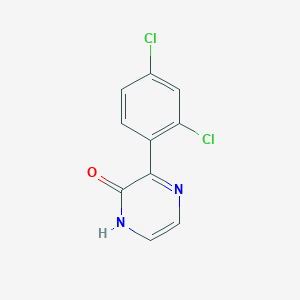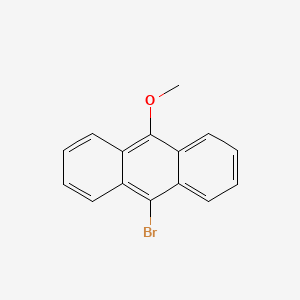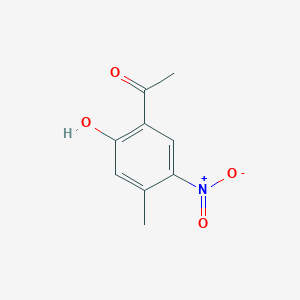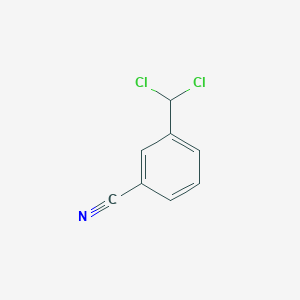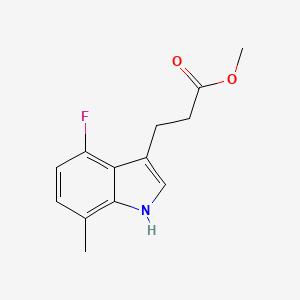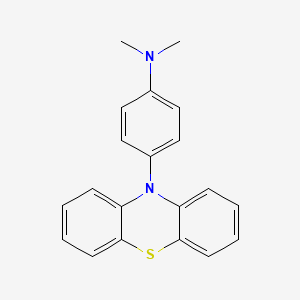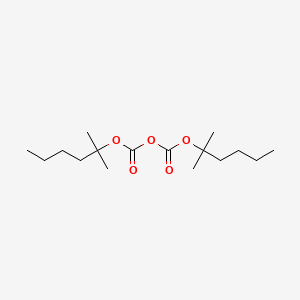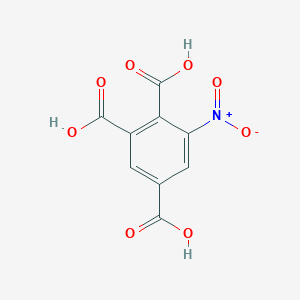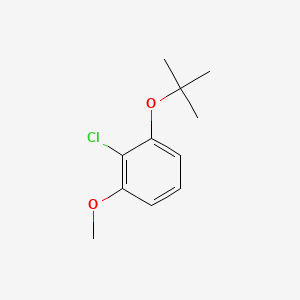
3-(tert-Butoxy)-2-chloroanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butoxy)-2-chloroanisole is an organic compound characterized by the presence of a tert-butoxy group, a chlorine atom, and a methoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloroanisole with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the tert-butoxy group . The reaction conditions often require controlled temperatures and careful handling of reagents to ensure high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of 3-(tert-Butoxy)-2-chloroanisole may involve continuous flow processes using microreactor systems. These systems offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to consistent product quality and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butoxy)-2-chloroanisole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reducing methoxy groups to hydroxyl groups.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-(tert-Butoxy)-2-chloroanisole finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(tert-Butoxy)-2-chloroanisole involves its interaction with molecular targets through its functional groups. The tert-butoxy group can participate in steric interactions, while the chlorine atom and methoxy group can engage in electronic interactions with other molecules. These interactions can influence the compound’s reactivity and its ability to form complexes with other chemical entities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium tert-butoxide: A strong, non-nucleophilic base used in various organic reactions.
Potassium tert-butoxide: Similar to sodium tert-butoxide but with different solubility and reactivity properties.
tert-Butyl esters: Compounds with tert-butoxy groups attached to carboxylic acids, used as protecting groups in organic synthesis.
Uniqueness
The presence of both a tert-butoxy group and a chlorine atom on the anisole ring allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Eigenschaften
Molekularformel |
C11H15ClO2 |
|---|---|
Molekulargewicht |
214.69 g/mol |
IUPAC-Name |
2-chloro-1-methoxy-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15ClO2/c1-11(2,3)14-9-7-5-6-8(13-4)10(9)12/h5-7H,1-4H3 |
InChI-Schlüssel |
ALQVPZJSOSXBKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=CC(=C1Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxyimidazo[1,5-a]pyridin-3-amine](/img/structure/B13702768.png)


